![molecular formula C18H17ClN2O3 B5496680 N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5496680.png)
N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Description
“N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide” is a complex organic compound. It’s important to note that the information available on this specific compound is limited . The compound is related to “N-(2-chlorobenzyl)-2-methylbenzamide”, which has a linear formula of C15H14ClNO and a molecular weight of 259.738 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, a related compound, “4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one”, was synthesized using 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure . Another example is the Cannizzaro Reaction, which can produce two different compounds from a single reagent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, FTIR spectroscopy, and MS. For instance, “2-Chloro-N-(2-chlorobenzyl)aniline” has a molecular formula of C13H11Cl2N, an average mass of 252.139 Da, and a monoisotopic mass of 251.026855 Da .Mechanism of Action
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-10-6-15-12(16(22)7-10)8-13(18(24)21-15)17(23)20-9-11-4-2-3-5-14(11)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVAUHVOJOXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide |
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